(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone
Brand Name: Vulcanchem
CAS No.: 898763-70-7
VCID: VC2483805
InChI: InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2
SMILES: C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Molecular Formula: C18H15Cl2NO
Molecular Weight: 332.2 g/mol

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS No.: 898763-70-7

Cat. No.: VC2483805

Molecular Formula: C18H15Cl2NO

Molecular Weight: 332.2 g/mol

* For research use only. Not for human or veterinary use.

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone - 898763-70-7

Specification

CAS No. 898763-70-7
Molecular Formula C18H15Cl2NO
Molecular Weight 332.2 g/mol
IUPAC Name (2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H15Cl2NO/c19-16-9-5-8-15(17(16)20)18(22)14-7-2-1-6-13(14)12-21-10-3-4-11-21/h1-9H,10-12H2
Standard InChI Key YBTVWKMREPUAKT-UHFFFAOYSA-N
SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl
Canonical SMILES C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C(=CC=C3)Cl)Cl

Introduction

Chemical Structure and Properties

Molecular Composition and Identity

(2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone represents a complex organic molecule featuring a 2,3-dichlorophenyl group connected to a 2-substituted phenyl ring through a methanone (ketone) bridge. The phenyl ring bears a 2,5-dihydro-1H-pyrrol-1-yl moiety connected via a methylene linker. Based on closely related analogs, this compound would be expected to possess the following properties:

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂NO
Molecular WeightApproximately 332.2 g/mol
AppearanceLikely a crystalline solid
Functional GroupsMethanone (ketone), dihydropyrrole, chlorine substituents
Structural ClassificationAromatic ketone with heterocyclic moiety

The compound features several key structural elements that contribute to its chemical behavior: a carbonyl group connecting two aromatic rings, two chlorine atoms at positions 2 and 3 on one phenyl ring, and a nitrogen-containing heterocycle (2,5-dihydro-1H-pyrrole) attached via a methylene linker to position 2 of the other phenyl ring.

Structural Features and Characteristics

The molecular architecture of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone combines several reactive functional groups. The carbonyl (C=O) group serves as a key reactive center, while the two chlorine atoms at the 2,3-positions create an electron-deficient aromatic system. The 2,5-dihydropyrrole moiety introduces a basic nitrogen atom that can participate in various chemical interactions and reactions.

These structural elements combined create a molecule with significant synthetic versatility and potential for biological activity. The presence of the dichlorophenyl group likely confers specific physicochemical properties including enhanced lipophilicity and potential for halogen bonding interactions in biological systems.

Comparative Analysis with Structural Analogs

Structural Variations Among Related Compounds

Several closely related compounds provide valuable reference points for understanding the properties of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone. Key structural analogs include:

CompoundCAS NumberStructural Difference
(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898764-63-1Pyrrolinylmethyl group at position 4 instead of position 2
(2,4-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898763-72-9Dichlorophenyl substitution at positions 2,4 instead of 2,3
(2,5-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone898763-74-1Dichlorophenyl substitution at positions 2,5 instead of 2,3

These structural variations, while subtle, can significantly impact the compound's three-dimensional conformation, electron distribution, and consequently, its chemical reactivity and biological activity profiles .

Structure-Activity Relationship Considerations

The position of chlorine substituents on the phenyl ring can significantly affect the compound's electronic properties and biological interactions. Compounds with 2,3-dichlorophenyl moieties often demonstrate distinctive characteristics compared to their 2,4- or 2,5-substituted counterparts:

  • The 2,3-dichloro pattern creates a localized electron-deficient region with specific steric constraints

  • This substitution pattern may influence the compound's ability to engage in hydrogen bonding and π-π interactions

  • The ortho-positioned chlorines likely affect the rotational freedom around the carbonyl-phenyl bond

Synthesis and Chemical Properties

Chemical Reactivity

The presence of multiple functional groups endows this compound with a rich chemical reactivity profile. Key reactive sites include:

  • The carbonyl group, which can participate in nucleophilic addition reactions, reductions, and condensations

  • The aromatic rings, which may undergo electrophilic aromatic substitution reactions, though with reactivity tempered by the existing substituents

  • The 2,5-dihydropyrrole nitrogen, which presents a potential site for alkylation, acylation, or coordination with metals

  • The chlorine atoms, which could potentially be displaced in nucleophilic aromatic substitution reactions under appropriate conditions

The combination of these reactive centers makes the compound versatile for further chemical modifications and derivatization.

Analytical Characterization

Spectroscopic Properties

Based on the structural features and data from analogous compounds, the following spectroscopic properties would be anticipated for (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone:

Analytical TechniqueExpected Key Features
¹H NMRSignals for aromatic protons (7.0-8.0 ppm), pyrrolidine ring protons (3.5-4.5 ppm), and methylene linker (4.0-4.5 ppm)
¹³C NMRCarbonyl carbon signal (~195 ppm), aromatic carbon signals (120-140 ppm), and aliphatic carbons from the pyrrolidine and methylene groups (40-60 ppm)
IR SpectroscopyStrong C=O stretching band (1650-1700 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and C-Cl stretching bands (700-800 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 332, with characteristic isotope pattern due to chlorine atoms

These spectroscopic properties would be instrumental in confirming the structural identity and purity of synthesized samples of the compound .

Identification Parameters

For proper identification and characterization of this compound, the following parameters would be valuable:

ParameterExpected Value/Method
IUPAC Name(2,3-dichlorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Standard InChISimilar to InChI=1S/C18H15Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/ with exact atom connectivity adjusted for the 2,3-dichloro pattern
SMILESSpecific SMILES notation representing the exact structure with 2,3-dichloro substitution
Chromatographic MethodsHPLC retention time, TLC Rf value in standard solvent systems

These parameters would enable reliable identification and differentiation from structural isomers and related compounds .

Structure-Based Computational Analysis

Molecular Modeling Insights

Computational analysis of (2,3-Dichlorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone would likely reveal important conformational properties:

These conformational properties would be crucial for understanding the compound's reactivity patterns and potential biological interactions.

Physicochemical Property Predictions

Based on its structure, the following physicochemical properties could be predicted:

PropertyPredicted Value/Characteristic
LogPLikely between 3.5-5.0, indicating moderate to high lipophilicity
Hydrogen Bond AcceptorsPrimarily the carbonyl oxygen and pyrrolidine nitrogen
Hydrogen Bond DonorsNone evident in the structure
Molecular FlexibilityLimited rotation around the carbonyl-aryl bonds due to steric effects
SolubilityLikely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; limited water solubility

These predicted properties would be relevant for considerations in formulation, potential drug-like properties, and experimental handling.

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